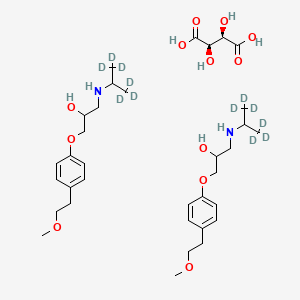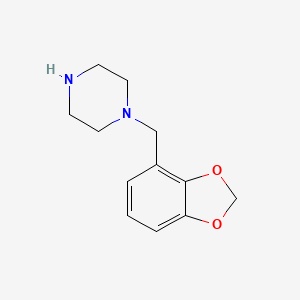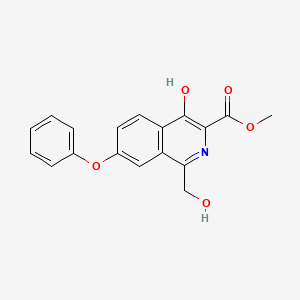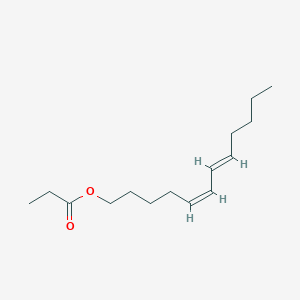
(Z,E)-5,7-Dodecadienyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,E)-5,7-Dodecadienyl propionate is an organic compound characterized by its unique structure, which includes a dodecadienyl chain with double bonds in the Z and E configurations and a propionate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-5,7-Dodecadienyl propionate typically involves the esterification of (Z,E)-5,7-Dodecadienol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z,E)-5,7-Dodecadienyl propionate undergoes various chemical reactions, including:
Oxidation: The double bonds in the dodecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted esters: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
(Z,E)-5,7-Dodecadienyl propionate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its unique structure allows for the creation of diverse molecular architectures.
Biology
In biological research, this compound is studied for its potential role as a pheromone or signaling molecule in various organisms. Its ability to interact with biological receptors makes it a candidate for studying chemical communication in insects and other species.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological pathways. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry
In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also investigated for its potential use in the development of bio-based materials and coatings.
Mechanism of Action
The mechanism of action of (Z,E)-5,7-Dodecadienyl propionate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s double bonds and ester group allow it to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and activity in different biological systems.
Comparison with Similar Compounds
Similar Compounds
(E,E)-5,7-Dodecadienyl propionate: Similar structure but with both double bonds in the E configuration.
(Z,Z)-5,7-Dodecadienyl propionate: Similar structure but with both double bonds in the Z configuration.
5,7-Dodecadienyl acetate: Similar dodecadienyl chain but with an acetate ester group instead of propionate.
Uniqueness
(Z,E)-5,7-Dodecadienyl propionate is unique due to its specific Z and E configurations, which confer distinct chemical and biological properties These configurations influence the compound’s reactivity, interaction with biological targets, and overall stability
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(5Z,7E)-dodeca-5,7-dienyl] propanoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h7-10H,3-6,11-14H2,1-2H3/b8-7+,10-9- |
InChI Key |
FDPOUOBXISIHOH-GOJKSUSPSA-N |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCOC(=O)CC |
Canonical SMILES |
CCCCC=CC=CCCCCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


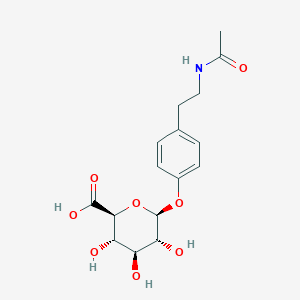
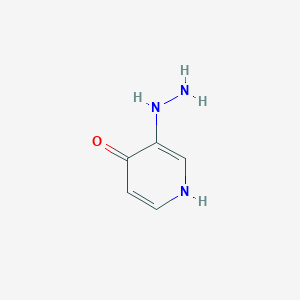
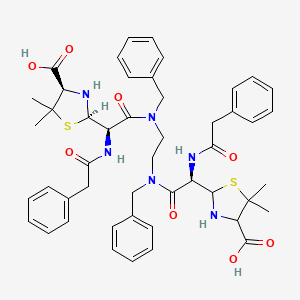
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
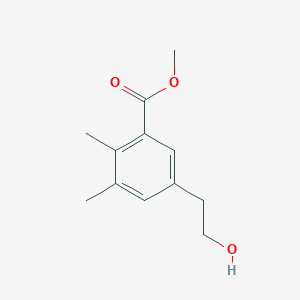

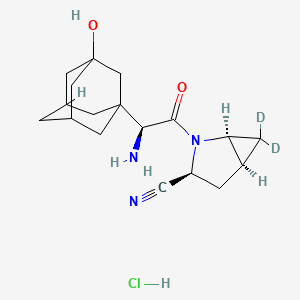
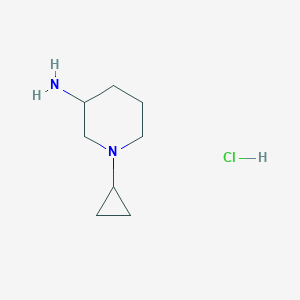
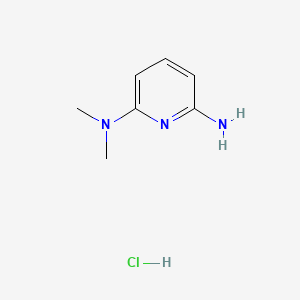
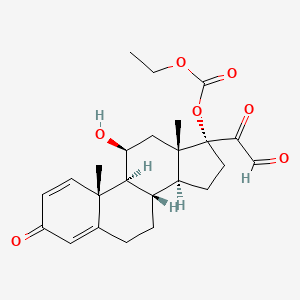
oxolan-2-one](/img/structure/B13850165.png)
